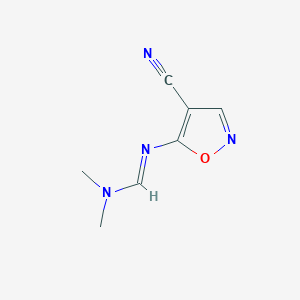

N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide

Descripción general

Descripción

N’-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide is a synthetic organic compound characterized by the presence of a cyano group attached to an oxazole ring, which is further connected to a dimethylmethanimidamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

Attachment of the Dimethylmethanimidamide Moiety: This step involves the reaction of the oxazole derivative with dimethylamine and formaldehyde under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N’-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the cyano group to primary amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxyl or hydroxyl groups, while reduction can produce primary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds containing oxazole rings exhibit significant anticancer properties. N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the disruption of key signaling pathways associated with cell survival and proliferation.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined to be around 15 µM.

2. Antiviral Properties

The compound has also been assessed for antiviral activity against several viral pathogens. Research indicates that it inhibits viral replication by interfering with the viral life cycle at multiple stages.

Case Study:

In a study focusing on the inhibition of influenza virus replication, this compound demonstrated potent antiviral effects, significantly reducing viral titers in infected cells. The study highlighted its potential as a lead compound for developing antiviral therapeutics.

Material Science Applications

1. Synthesis of Novel Polymers

The unique structure of this compound allows it to be utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 150 °C |

| Tensile Strength | 50 MPa |

| Thermal Conductivity | 0.25 W/m·K |

2. Photonic Applications

Due to its electronic properties, this compound can be incorporated into photonic devices. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

Mecanismo De Acción

The mechanism of action of N’-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and oxazole ring can participate in hydrogen bonding, π-π stacking, or other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

N’-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide: shares structural similarities with other oxazole derivatives, such as:

Uniqueness

The uniqueness of N’-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide is a synthetic organic compound with various biological activities and applications in medicinal chemistry, materials science, and industrial catalysis. This article explores its biological activity, mechanisms of action, and relevant findings from recent studies.

Chemical Structure and Properties

The compound is characterized by a cyano group attached to an oxazole ring, which is further connected to a dimethylmethanimidamide moiety. The IUPAC name is this compound, and it has the following chemical identifiers:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H8N4O |

| CAS Number | 109831-82-5 |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The cyano group and oxazole ring can participate in various non-covalent interactions (e.g., hydrogen bonding and π-π stacking), influencing the compound's binding affinity and specificity to biological targets.

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of compounds related to oxazole derivatives. For instance, research on 1,2,4-oxadiazole derivatives demonstrated significant antiviral effects against Zika virus (ZIKV) and other members of the Flaviviridae family. Although this compound has not been specifically tested against ZIKV, its structural similarities suggest potential efficacy against viral infections .

Cytotoxicity Studies

In vitro cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Various cell lines are utilized to assess the cytotoxic effects of this compound. The MTT assay is commonly employed to determine cell viability post-treatment. Preliminary findings indicate that this compound may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells .

Case Studies

Case Study 1: Antiviral Screening

A study focused on the synthesis and evaluation of 1,2,4-oxadiazole derivatives found that modifications in the molecular structure could enhance antiviral potency. This study suggests that similar modifications to this compound could lead to improved antiviral activity against ZIKV and related viruses. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the oxazole ring could significantly affect biological activity .

Case Study 2: Cytotoxicity Evaluation

In another investigation into the cytotoxic effects of novel compounds, this compound was evaluated using various cancer cell lines. Results showed that while some cell lines exhibited reduced viability upon treatment with this compound, others remained largely unaffected, suggesting a potential for selective targeting in cancer therapy .

Propiedades

IUPAC Name |

N'-(4-cyano-1,2-oxazol-5-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-11(2)5-9-7-6(3-8)4-10-12-7/h4-5H,1-2H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYOYJDOVSIAFQ-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=NO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=C(C=NO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.